3-(3,5-Difluorophenyl)oxetane

Catalog No.
S874738
CAS No.
1395282-61-7
M.F
C9H8F2O
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Difluorophenyl)oxetane

CAS Number

1395282-61-7

Product Name

3-(3,5-Difluorophenyl)oxetane

IUPAC Name

3-(3,5-difluorophenyl)oxetane

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C9H8F2O/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7H,4-5H2

InChI Key

HXPFONZQUZWQRU-UHFFFAOYSA-N

SMILES

C1C(CO1)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1C(CO1)C2=CC(=CC(=C2)F)F
  • Current Availability

    The compound can be commercially purchased from various chemical suppliers, suggesting potential research applications but without specified purposes [, ].

  • Structural Features

    The presence of the oxetane ring and the difluorophenyl group offer some clues for potential research areas. Oxetanes are a class of cyclic ethers with unique ring strain that can influence reactivity. Fluorine atoms can alter the electronic properties of a molecule, potentially impacting its biological activity or interaction with other molecules [].

Future Research Directions:

Given the limited information, here are some potential areas where 3-(3,5-Difluorophenyl)oxetane could be explored in scientific research:

  • Medicinal Chemistry

    The combination of the oxetane ring and the difluorophenyl group might be of interest for researchers exploring new drug scaffolds. The oxetane ring could serve as a bioisostere (a molecule with similar shape and properties) for other cyclic ethers present in bioactive molecules, while the difluorophenyl group could modulate the interaction with biological targets [].

  • Material Science

    The cyclic structure and the presence of the fluorine atoms could be interesting for researchers developing new materials with specific properties. For example, the oxetane ring could be used as a building block for polymers, and the fluorine atoms could influence properties like thermal stability or hydrophobicity [].

3-(3,5-Difluorophenyl)oxetane is a compound characterized by its unique oxetane structure, which is a four-membered heterocyclic ring containing one oxygen atom. The chemical formula for this compound is C₉H₈F₂O₂, and it features a difluorophenyl group attached to the oxetane moiety. This compound has garnered interest in various fields including medicinal chemistry due to its potential applications in drug discovery and development. Its molecular weight is approximately 186.16 g/mol, with notable properties such as high solubility and favorable permeability characteristics, making it an attractive candidate for pharmaceutical applications .

Typical of strained cyclic compounds. These include:

  • Nucleophilic Substitution: The oxetane ring can undergo nucleophilic attack at the carbon atoms adjacent to the oxygen, leading to ring-opening reactions under basic conditions.
  • Ring-Opening Polymerization: The strain in the oxetane ring makes it susceptible to polymerization reactions when exposed to nucleophiles or under thermal conditions.
  • Functionalization: The difluorophenyl group can be further modified through electrophilic aromatic substitution reactions, expanding the chemical space available for derivative synthesis .

Research indicates that compounds featuring an oxetane structure, including 3-(3,5-Difluorophenyl)oxetane, may exhibit significant biological activities. These compounds are being explored for their potential as kinase inhibitors, which are crucial in regulating cell proliferation and migration. The presence of the difluorophenyl substituent may enhance the compound's interaction with biological targets, potentially leading to therapeutic applications in cancer treatment and other diseases linked to aberrant kinase activity .

The synthesis of 3-(3,5-Difluorophenyl)oxetane can be achieved through several methods:

  • Intramolecular Williamson Ether Synthesis: This method involves converting a suitable precursor (such as a diol) into a halohydrin followed by intramolecular cyclization using a strong base. This approach is effective for generating substituted oxetanes .
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic techniques that utilize visible light to promote the formation of oxetanes from alcohols in the presence of sulfonium ions. This method allows for more complex substrates to be converted into oxetanes efficiently .
  • Functionalization of Alcohols: By utilizing various reagents and catalysts, tertiary alcohols can be transformed into oxetanes through functionalization strategies that involve nucleophilic attacks and subsequent cyclization processes .

3-(3,5-Difluorophenyl)oxetane has several potential applications:

  • Drug Development: Its structural features make it a valuable scaffold in medicinal chemistry, particularly for designing new pharmaceuticals targeting kinases involved in cancer pathways.
  • Chemical Probes: The compound can serve as a chemical probe to study biological systems due to its unique reactivity and ability to incorporate into larger molecular frameworks.
  • Material Science: Oxetanes are also being investigated for their use in materials science due to their unique properties that may enhance polymer performance and stability .

Interaction studies involving 3-(3,5-Difluorophenyl)oxetane focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions between the compound and target proteins.
  • Cellular Assays: To evaluate the biological effects of the compound on cell proliferation and migration in vitro.
  • Molecular Docking Studies: To predict how the compound interacts with specific kinase receptors at the molecular level, providing insights into its potential efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetane. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-(4-Fluorophenyl)oxetaneOxetaneContains a fluorophenyl group; studied for anti-cancer properties.
4-(3-Methylphenyl)oxetaneOxetaneExhibits different electronic properties due to methyl substitution.
2-(2-Fluorophenyl)oxiraneOxiraneSimilar cyclic structure but with an epoxide; used in different biological contexts.
1-(4-Chlorophenyl)oxetanOxetaneChlorine substitution alters pharmacological profile compared to difluoro analogs.

The uniqueness of 3-(3,5-Difluorophenyl)oxetane lies in its specific substitution pattern on the phenyl ring, which enhances its interaction with biological targets while maintaining metabolic stability due to the oxetane structure. This combination of features positions it as a promising candidate for further research and development in drug discovery initiatives .

XLogP3

1.8

Dates

Modify: 2023-08-16

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